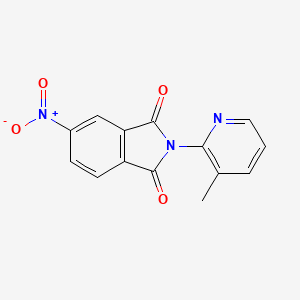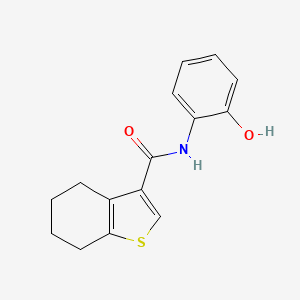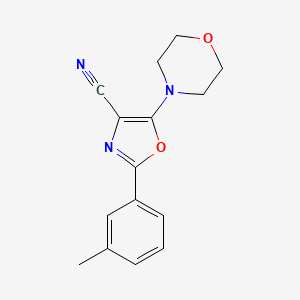
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a morpholinyl group, and an oxazole ring with a carbonitrile substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where a 3-methylbenzoyl chloride reacts with the oxazole ring.
Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the oxazole ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or an aldoxime precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(3-Methylphenyl)-5-(piperidin-4-yl)-1,3-oxazole-4-carbonitrile: This compound has a piperidinyl group instead of a morpholinyl group, which may result in different biological activities and chemical properties.
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-thiazole-4-carbonitrile: This compound has a thiazole ring instead of an oxazole ring, which can affect its reactivity and interactions with molecular targets.
2-(3-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its chemical stability and biological activity.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features of this compound that contribute to its specific properties and applications.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-3-2-4-12(9-11)14-17-13(10-16)15(20-14)18-5-7-19-8-6-18/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQCDBKFDHOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![dimethyl 2-[(E)-3-pyridin-2-ylprop-2-enylidene]propanedioate](/img/structure/B5814498.png)
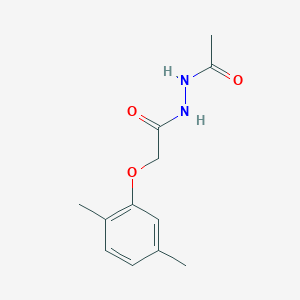
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B5814506.png)
![3-methyl-N-[4-methyl-2-(3-methylbutanoylamino)phenyl]butanamide](/img/structure/B5814523.png)
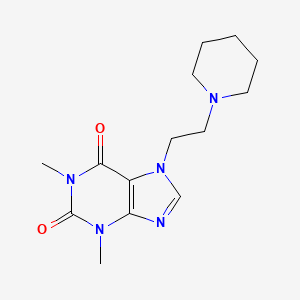
![4-chloro-2-hydroxy-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B5814548.png)
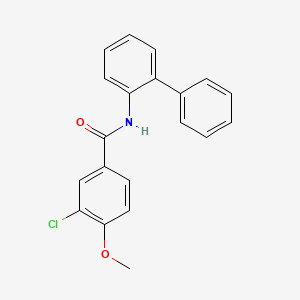
![N-[(3-methoxyphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5814553.png)
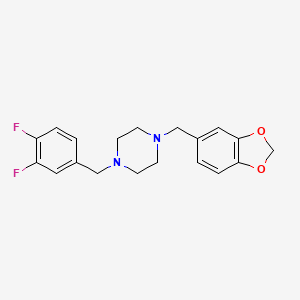
![[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B5814566.png)
![Acetamide, N-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B5814578.png)
